2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide
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Overview
Description
2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide is a complex organic compound that features a thiadiazole ring, a phenylsulfanyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide typically involves the formation of the thiadiazole ring followed by the introduction of the phenylsulfanyl and butanamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The phenylsulfanyl group can be introduced via nucleophilic substitution reactions, while the butanamide moiety is typically added through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring and phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole and phenylsulfanyl derivatives.
Scientific Research Applications
2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and phenylsulfanyl group are likely involved in binding interactions, while the butanamide moiety may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 1,3,4-thiadiazole-2-thiol.
Phenylsulfanyl Compounds: Compounds like phenylsulfanyl acetic acid.
Butanamide Derivatives: Compounds such as N,N-dimethylbutanamide.
Uniqueness
2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H19N3OS2 |
---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C15H19N3OS2/c1-4-15(2,3)13(19)16-14-18-17-12(21-14)10-20-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,16,18,19) |
InChI Key |
XEUBFLACPYJAOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NN=C(S1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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